molecular formula C11H21NO B1433403 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1394666-83-1

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1433403
CAS RN: 1394666-83-1
M. Wt: 183.29 g/mol
InChI Key: SQOKSWCHFTVDML-UHFFFAOYSA-N
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Description

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It also has a sedative effect on the central nervous system, which makes it a potential candidate for the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is its potential use in medicinal chemistry. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. One of the potential areas of research is the development of new synthetic routes that can simplify the synthesis process. Another area of research is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its complex synthesis process, anticonvulsant and analgesic properties, sedative effect, and potential use in medicinal chemistry make it a promising candidate for future research and development.

Scientific Research Applications

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has potential applications in various fields of scientific research. One of the significant areas where this compound can be used is in medicinal chemistry. It has been found to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-4-2-7-12(8-10)9-11(13)5-3-6-11/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOKSWCHFTVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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